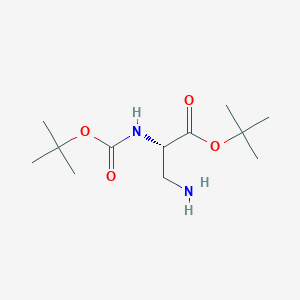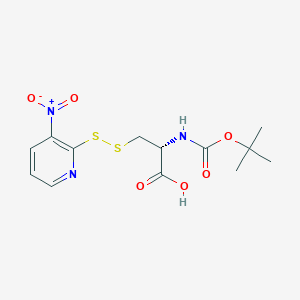
Boc-Ala-Pro-OH
Übersicht
Beschreibung
Boc-ala-pro-OH, also known as (S)-1-[(S)-2-[(tert-Butoxycarbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound consists of a tert-butoxycarbonyl (Boc) protected alanine (ala) and proline (pro) linked together.
Wissenschaftliche Forschungsanwendungen
Boc-ala-pro-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a model compound in studies of peptide structure and function.
Industrial Applications: this compound is used in the production of peptide-based materials and coatings.
Wirkmechanismus
Target of Action
Boc-ala-pro-OH is a derivative of amino acids, specifically alanine and proline, with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids.
Mode of Action
The Boc group in this compound serves as a protecting group for the amino acids, preventing them from reacting prematurely during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acids to participate in peptide bond formation . The exact interaction of this compound with its targets would depend on the specific protein or enzyme it interacts with.
Result of Action
The primary result of the action of this compound is the controlled synthesis of peptides. By protecting the amino acids from premature reaction, this compound allows for the stepwise formation of peptide bonds, leading to the creation of specific peptide sequences . This has significant implications in biochemistry and medicine, as peptides play crucial roles in various biological processes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, factors such as temperature, solvent, and the presence of other reactants can also influence the efficacy and stability of this compound.
Biochemische Analyse
Biochemical Properties
Boc-ala-pro-OH participates in biochemical reactions as a substrate for enzymes involved in peptide synthesis . The Boc group serves as a protective group for the amino group of alanine, preventing it from reacting prematurely during peptide synthesis . The nature of the interactions between this compound and these enzymes is typically characterized by the formation and breaking of peptide bonds.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in protein synthesis. As a substrate for peptide synthesis, this compound contributes to the production of proteins, which are essential for various cellular functions
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Boc group on this compound is removed during the synthesis process, allowing the alanine residue to be incorporated into the growing peptide chain . This process involves binding interactions with enzymes, changes in gene expression related to protein synthesis, and potentially the activation or inhibition of certain enzymes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound and the specific experimental conditions. This compound is generally stable under standard laboratory conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, where it serves as a substrate for peptide synthesis It may interact with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-pro-OH typically involves the coupling of Boc-protected alanine with proline. The process generally follows these steps:
Protection of Alanine: Alanine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected alanine is then coupled with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Boc-protected alanine and proline are synthesized and coupled using automated peptide synthesizers.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification systems.
Quality Control: The final product undergoes rigorous quality control checks, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-ala-pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The compound can be hydrolyzed under basic or acidic conditions to yield the individual amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotection: Alanine and proline with free amino and carboxyl groups.
Coupling: Longer peptide chains with this compound as a building block.
Hydrolysis: Free alanine and proline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-ala-OH: Boc-protected alanine, used in similar peptide synthesis applications.
Boc-pro-OH: Boc-protected proline, another common building block in peptide synthesis.
Boc-gly-OH: Boc-protected glycine, used for its simplicity and flexibility in peptide synthesis.
Uniqueness
Boc-ala-pro-OH is unique due to its combination of alanine and proline, which imparts specific structural and functional properties to the peptides synthesized using it. The presence of proline introduces a kink in the peptide chain, affecting its overall conformation and stability. This makes this compound particularly valuable in the synthesis of peptides with specific structural requirements.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDXUIYIUGQGO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474543 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33300-72-0 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















